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Compound of Interest

Compound Name: 4-Chlorofuro[2,3-b]pyridine

Cat. No.: B1600411

An In-Depth Technical Guide to 4-Chlorofuro[2,3-b]pyridine: Chemical Properties and
Reactivity

Abstract

4-Chlorofuro[2,3-b]pyridine is a pivotal heterocyclic building block in modern synthetic
chemistry, particularly within the domains of drug discovery and materials science. Its unique
fused-ring structure, combining an electron-rich furan with an electron-deficient pyridine,
imparts a distinct reactivity profile. The presence of a chlorine atom at the 4-position, activated
by the ring nitrogen, renders this site a versatile handle for a wide array of chemical
transformations. This guide provides an in-depth exploration of the chemical properties,
spectroscopic characteristics, and reactivity of 4-Chlorofuro[2,3-b]pyridine. We will delve into
the mechanistic underpinnings of its key reactions—including nucleophilic aromatic substitution
and palladium-catalyzed cross-coupling—and provide field-proven experimental protocols for
its application in synthesis.

Core Chemical and Physical Properties

A thorough understanding of the physical and structural properties of a reagent is fundamental
to its effective application in synthesis. 4-Chlorofuro[2,3-b]pyridine is a solid at room
temperature and possesses a set of well-defined characteristics that dictate its handling,
solubility, and spectroscopic identification.

Structural and Physicochemical Data
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The core data for 4-Chlorofuro[2,3-b]pyridine is summarized in the table below. These
parameters are essential for reaction setup, purification, and computational modeling.

Property Value Reference
CAS Number 193624-86-1 [1][2]
Molecular Formula C7H4CINO [1][3]
Molecular Weight 153.57 g/mol [2][3]
- _ 204.3 + 20.0 °C at 760 mmHg
Boiling Point , [3]
(Predicted)
LogP 2.2 - 2.48 (Calculated) [1][2]
Topological Polar Surface Area
26.03 Az [1]
(TPSA)
N 2-8°C, under dry, inert
Storage Conditions [3]

atmosphere

Causality Insight: The calculated LogP value of ~2.2 suggests moderate lipophilicity, indicating
that while it is soluble in common organic solvents like dichloromethane, THF, and ethyl
acetate, its solubility in aqueous media is limited. This is a critical consideration for designing
reaction and workup conditions, particularly in biphasic systems or when dealing with aqueous
reagents.[4]

Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the identity and purity of 4-Chlorofuro[2,3-
b]pyridine. While specific spectra are proprietary to manufacturers, the expected profile can be
reliably predicted.

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals
in the aromatic region (typically 7.0-8.5 ppm).

o The two protons on the furan ring will appear as doublets.
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o The two protons on the pyridine ring will also appear as doublets, with chemical shifts
influenced by the electronegative nitrogen and chlorine atoms. The proton adjacent to the
nitrogen (at C6) is expected to be the most downfield.

e 13C NMR Spectroscopy: The carbon NMR spectrum will display seven signals. The carbon
atom attached to the chlorine (C4) will be significantly influenced by the halogen's inductive
effect. The carbons adjacent to the nitrogen (C6) and oxygen (C7a) will also exhibit
characteristic downfield shifts.

e Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion (M+)
peak at m/z 153 and an isotope peak (M+2) at m/z 155 with an approximate intensity ratio of
3:1, which is indicative of the presence of a single chlorine atom.

Reactivity and Synthetic Utility

The reactivity of 4-Chlorofuro[2,3-b]pyridine is dominated by the chemistry of its chloro-
substituted, electron-deficient pyridine ring. The nitrogen atom at position 7 activates the C4
position (para- to the nitrogen) for nucleophilic attack, making the chlorine an excellent leaving
group. This feature is the cornerstone of its utility as a synthetic intermediate.

Nucleophilic Aromatic Substitution (S_N_Ar)

The most direct transformation of 4-Chlorofuro[2,3-b]pyridine involves the displacement of
the C4-chloro substituent by a nucleophile. This reaction proceeds via a Meisenheimer-type
intermediate, which is stabilized by the electron-withdrawing nitrogen atom.[5][6]

Mechanism: The reaction is initiated by the attack of a nucleophile at the C4 position, breaking
the aromaticity of the pyridine ring to form a negatively charged intermediate (Meisenheimer
complex). The negative charge is delocalized across the ring and, importantly, onto the
electronegative nitrogen atom, which provides significant stabilization.[5] The subsequent
expulsion of the chloride ion restores aromaticity and yields the substituted product.

Caption: S_N_Ar reaction pathway for 4-Chlorofuro[2,3-b]pyridine.

Common Nucleophiles:
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» N-Nucleophiles: Primary and secondary amines, anilines, and heterocycles (e.g., imidazole,
morpholine).

e O-Nucleophiles: Alkoxides and phenoxides.
e S-Nucleophiles: Thiolates.
Field-Proven Protocol: Amination with Morpholine

e Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 4-
Chlorofuro[2,3-b]pyridine (1.0 eq.), morpholine (1.5 eq.), and a suitable base such as
potassium carbonate (2.0 eq.).

e Solvent: Add anhydrous dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to
achieve a substrate concentration of 0.2-0.5 M.

o Reaction Conditions: Heat the mixture to 80-120 °C and monitor the reaction progress by
TLC or LC-MS.

e Workup: Upon completion, cool the reaction to room temperature and pour it into water.
Extract the aqueous layer with ethyl acetate (3x).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. Purify the crude product by flash column
chromatography on silica gel to yield 4-(morpholino)furo[2,3-b]pyridine.

Trustworthiness: The use of a polar aprotic solvent like DMF or NMP is crucial as it effectively
solvates the cationic counter-ion of the base without interfering with the nucleophile. The
elevated temperature provides the necessary activation energy to overcome the barrier of
temporarily breaking aromaticity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling has revolutionized modern synthesis, and 4-
Chlorofuro[2,3-b]pyridine is an excellent substrate for these transformations. While
chloroarenes are generally less reactive than their bromo or iodo counterparts, the use of
specialized, electron-rich, and bulky phosphine ligands enables efficient coupling.[7]
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The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by
coupling the aryl chloride with an organoboron species (boronic acid or boronic ester) in the

presence of a palladium catalyst and a base.[7][8]
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Phenylation

» Reagent Preparation: In a glovebox or under an inert atmosphere, charge a reaction vessel
with 4-Chlorofuro[2,3-b]pyridine (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium
catalyst such as Pd(PPhs)4 (0.05 eq.) or a pre-catalyst system like Pdz(dba)s (0.02 eq.) with
a ligand like SPhos (0.05 eq.), and a base such as K2COs or Cs2C0s (2.5 eq.).
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e Solvent System: Add a degassed solvent mixture, typically 1,4-dioxane/water or
toluene/water (e.g., 4:1 v/v).

» Reaction Conditions: Heat the reaction mixture to 90-110 °C under argon for 4-16 hours,
monitoring by LC-MS.

» Workup and Purification: After cooling, dilute the mixture with ethyl acetate and water.
Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic
fractions. Wash with brine, dry over MgSQOa, and concentrate. Purify via column
chromatography to obtain 4-phenylfuro[2,3-b]pyridine.

Expertise: The choice of ligand is critical for coupling unreactive aryl chlorides. Bulky, electron-
rich phosphine ligands like SPhos or XPhos promote the rate-limiting oxidative addition step
and facilitate the final reductive elimination.[9] The base is essential for activating the boronic
acid to form a more nucleophilic boronate species.[7]

For constructing carbon-nitrogen bonds, the Buchwald-Hartwig amination is the preeminent
method. It allows for the coupling of 4-Chlorofuro[2,3-b]pyridine with a vast range of primary

and secondary amines.[10][11]
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Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Field-Proven Protocol: Coupling with Aniline

e Reaction Setup: Under an inert atmosphere, combine 4-Chlorofuro[2,3-b]pyridine (1.0
eg.), aniline (1.1 eq.), a palladium pre-catalyst (e.g., G3-XPhos, 0.02 eq.), and a strong, non-
nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide
(LHMDS) (1.4 eq.).

e Solvent: Add anhydrous, degassed toluene or 1,4-dioxane.

e Reaction Conditions: Heat the mixture to 80-110 °C until the starting material is consumed
(typically 2-12 hours), as monitored by LC-MS.
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o Workup: Cool the reaction, quench carefully with saturated aqueous ammonium chloride,
and dilute with ethyl acetate.

 Purification: Separate the organic and aqueous layers. Wash the organic layer with brine, dry
over Naz2SO0a4, filter, and concentrate. Purify the residue by flash chromatography to isolate
the desired N-arylated product.

Expertise & Trustworthiness: The use of a strong, sterically hindered base like NaOtBu is
critical; it is basic enough to deprotonate the amine-palladium complex but is not nucleophilic
enough to compete in S_N_Ar side reactions.[10] The choice of a specialized Buchwald ligand
and pre-catalyst ensures high efficiency and broad substrate scope, which is essential for
success with a challenging substrate like an aryl chloride.[9]

Conclusion

4-Chlorofuro[2,3-b]pyridine stands out as a highly valuable and versatile heterocyclic
scaffold. Its chemical properties are defined by the chlorinated, electron-poor pyridine ring,
which enables a rich and predictable reactivity profile. Mastery of its two primary reaction
pathways—nucleophilic aromatic substitution and palladium-catalyzed cross-coupling—
provides chemists in pharmaceutical and materials science with a reliable tool to access a
diverse array of complex, functionalized molecules. The protocols and mechanistic insights
provided in this guide serve as a robust foundation for the strategic application of this important
chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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